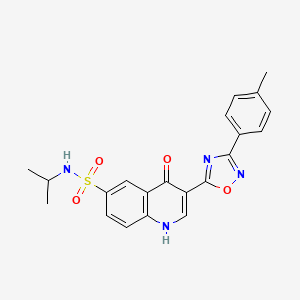

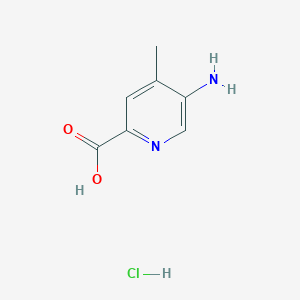

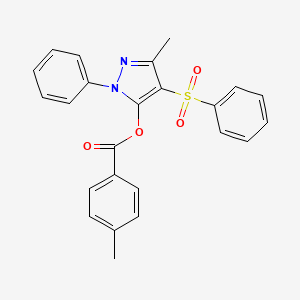

![molecular formula C13H12N2O7 B2646159 Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate CAS No. 1173423-60-3](/img/structure/B2646159.png)

Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzodioxole, which is a type of aromatic ether . It also contains a nitro group (-NO2), which is a functional group that often contributes to the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole component would contribute an aromatic ring to the structure, while the nitro group would add polarity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of aromatic ethers and nitro compounds. These might include electrophilic aromatic substitution or reduction of the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Peptide Derivatives : Research has demonstrated the utility of similar compounds in the synthesis of C3-symmetric peptide derivatives. These compounds serve as templates to align peptide chains in a parallel fashion, a process crucial for developing biomimetic materials and studying protein-protein interactions (Trojandt et al., 1995).

Versatile Reagents for Heterocyclic Systems : Derivatives of the compound have been used as versatile synthons for the preparation of polysubstituted heterocyclic systems. This includes the synthesis of various heterocycles such as pyrroles, pyrimidines, and isoxazoles, showcasing the compound's versatility in organic synthesis (Pizzioli et al., 1998).

Crystal Structure and Equilibrium Studies : The equilibrium between benzophenone derivatives and tricyclic tertiary alcohols has been studied, revealing insights into the crystal structure and stability of such compounds (Baell et al., 2003).

Applications in Organic Synthesis

Synthesis of Sugar Derivatives : The compound has found application in the synthesis of modified sugars, illustrating its role in creating complex organic molecules for research in carbohydrate chemistry and potential therapeutic uses (Horton & Philips, 1972).

Preparation of Polyfunctional Systems : Its derivatives serve as key intermediates for constructing polyfunctional systems, further highlighting the compound's importance in synthesizing biologically relevant molecules (Sakakibara & Sudoh, 1976).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O7/c1-20-13(17)6-14-12(16)3-2-8-4-10-11(22-7-21-10)5-9(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYSMOUHESYIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

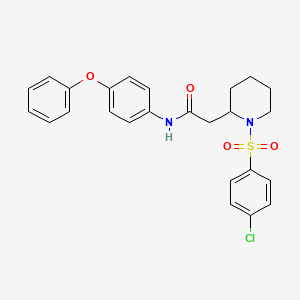

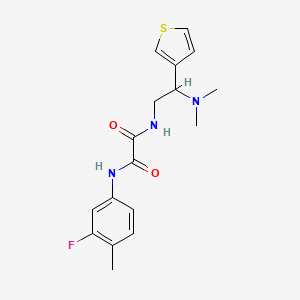

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2646082.png)

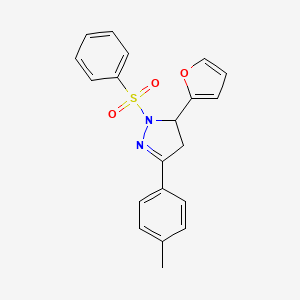

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)